(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C7H12ClN3O2S |
|---|---|
Molecular Weight |
237.71 g/mol |
IUPAC Name |
(4-chloro-2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H12ClN3O2S/c1-3-11-6(4-14(9,12)13)7(8)5(2)10-11/h3-4H2,1-2H3,(H2,9,12,13) |
InChI Key |
AABLEOJSOPEEAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Cl)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The chloro, ethyl, and methyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methanesulfonamide Group: The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the pyrazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with the chloro group replaced by hydrogen.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs:
Substituent Effects on Pyrazole Derivatives
| Compound Name | Substituents (Pyrazole Positions) | Sulfonamide Position | Key Properties |
|---|---|---|---|
| (4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide | 1-Ethyl, 3-Methyl, 4-Chloro | 5 | Moderate solubility, high metabolic stability |
| (4-Fluoro-1-propyl-3-ethyl-1H-pyrazol-5-yl)methanesulfonamide | 1-Propyl, 3-Ethyl, 4-Fluoro | 5 | Higher lipophilicity, reduced water solubility |
| (3,4-Dichloro-1-methyl-1H-pyrazol-5-yl)methanesulfonamide | 1-Methyl, 3,4-Dichloro | 5 | Enhanced enzyme affinity, lower thermal stability |
| (4-Chloro-1-phenyl-1H-pyrazol-5-yl)methanesulfonamide | 1-Phenyl, 4-Chloro | 5 | Improved target binding, poor bioavailability |
Key Observations:
- Chloro vs.
- Alkyl Chain Influence : The 1-ethyl group balances metabolic stability better than bulkier (1-propyl) or aromatic (1-phenyl) groups, which may impede cellular uptake .
- Methyl at Position 3 : The 3-methyl substituent reduces steric hindrance compared to 3-ethyl, favoring interactions with enzyme active sites.
Structural and Crystallographic Insights
Crystallographic data for such compounds are often resolved using software like SHELX, which refines molecular conformations and intermolecular interactions . For instance, the target compound’s sulfonamide group forms hydrogen bonds with adjacent molecules in the crystal lattice, stabilizing its conformation—a feature less pronounced in analogs with bulkier substituents.
Biological Activity
(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide is a pyrazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound possesses a unique structural configuration that may confer specific interactions with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide is , with a molecular weight of 257.14 g/mol. The compound features a pyrazole ring substituted with chlorine, ethyl, and methyl groups, along with a methanesulfonamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClN2O2S |
| Molecular Weight | 257.14 g/mol |
| IUPAC Name | (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide |
| InChI Key | SGXXARKDZXOOFB-UHFFFAOYSA-N |
The biological activity of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. The methanesulfonamide group can act as a nucleophile, reacting with electrophilic sites on proteins or nucleic acids, leading to modifications that influence their function. Additionally, the pyrazole ring may interact with enzyme active sites, potentially inhibiting their activity.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives demonstrated enhanced cytotoxicity when used in combination with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for resistant cancer subtypes .
Anti-inflammatory and Antimicrobial Properties
Pyrazole derivatives have also been reported to possess anti-inflammatory and antimicrobial activities. The structural features of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide may contribute to these effects by modulating inflammatory mediators or directly inhibiting microbial growth.
Case Study 1: Antitumor Efficacy
A recent investigation assessed the efficacy of various pyrazole derivatives in inhibiting tumor growth in vitro and in vivo. The study revealed that compounds similar to (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide exhibited potent inhibitory effects on tumor cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Synergistic Effects with Chemotherapy
In another study focusing on breast cancer treatment, the combination of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide with established chemotherapeutic agents showed improved efficacy compared to monotherapy. The combination therapy not only enhanced cell death but also reduced side effects associated with high doses of chemotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
